molecular formula C8H7NO3S B1660093 phenyl cyanomethanesulfonate CAS No. 71517-72-1

phenyl cyanomethanesulfonate

Cat. No.: B1660093
CAS No.: 71517-72-1
M. Wt: 197.21 g/mol
InChI Key: VWILMJKBEWDTBO-UHFFFAOYSA-N
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Description

phenyl cyanomethanesulfonate is an organic compound with the molecular formula C8H7NO3S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a phenyl ester group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid, cyano-, phenyl ester typically involves the esterification of methanesulfonic acid with a phenol derivative in the presence of a cyano group. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or methanesulfonic acid itself. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods: Industrial production of methanesulfonic acid, cyano-, phenyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: phenyl cyanomethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

phenyl cyanomethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid, cyano-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, while the phenyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

phenyl cyanomethanesulfonate can be compared with other similar compounds such as:

Uniqueness: The presence of both the cyano and phenyl ester groups in methanesulfonic acid, cyano-, phenyl ester imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

phenyl cyanomethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWILMJKBEWDTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476123
Record name Methanesulfonic acid, cyano-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71517-72-1
Record name Methanesulfonic acid, cyano-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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